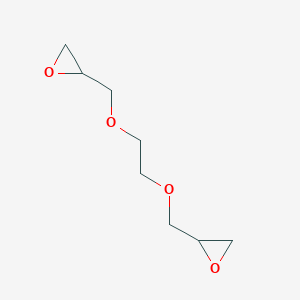

Ethylene glycol diglycidyl ether

Cat. No. B009381

Key on ui cas rn:

2224-15-9

M. Wt: 174.19 g/mol

InChI Key: AOBIOSPNXBMOAT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05849816

Procedure details

Cyclohexane (850 ml), Tween 81® (3.30 g) and Span 60® 1.10 g) were placed in a 2L resin kettle equipped with a mechanical stirrer, Teflon® stir paddle, thermometer, condenser, and a nitrogen inlet. This surfactant system has an HLB of 8.7. In a 500 ml Erlenmeyer flask, sodium hydroxide (41.5 g) was dissolved in water (140 ml). The aqeous hydroxide solution was cooled to 5° C. and acrylic acid 95.0 ml) was added. The sodium acrylate solution was introduced into the resin kettle and the reaction vessel was purged with nitrogen. Potassium persulfate (145 mg) was added to initiate the polymerization. One hour after the polymerization was initiated, U.S. Silica F-75 (83.0 g) was introduced into the resin kettle through a powder funnel over a 5 minute period. The increased viscosity of the polymerization aided in the suspension of the silica. The silica was dispersed uniformly throughout the reaction mixture. After 2 hours, the polymerization formed discrete particles and ethylene glycol diglycidyl ether (335 mg) was added. The reaction was refluxed for 1 hour and the resultant product was dried in a rotary dryer for 1 hour at 100° C. Ninety percent of the product consisted of discrete particles ranging in size from 150-600 microns.

[Compound]

Name

Tween 81

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

2L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

CCCCCCCCCCCCCCCCCC(OC[C@@H:22]([OH:30])[C@H:23]1[O:27][CH2:26][C@H:25](O)[C@H:24]1[OH:29])=O.[OH-].[C:32]([OH:36])(=O)[CH:33]=[CH2:34].C([O-])(=O)C=C.[Na+]>[OH-].[Na+].O.C1CCCCC1>[CH2:34]([O:30][CH2:22][CH2:23][O:27][CH2:26][CH:25]1[O:29][CH2:24]1)[CH:33]1[O:36][CH2:32]1 |f:3.4,5.6|

|

Inputs

Step One

[Compound]

|

Name

|

Tween 81

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

850 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O

|

Step Four

[Compound]

|

Name

|

2L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-]

|

Step Seven

|

Name

|

|

|

Quantity

|

95 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)[O-].[Na+]

|

Step Nine

|

Name

|

|

|

Quantity

|

41.5 g

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

140 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction vessel was purged with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Potassium persulfate (145 mg) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

One hour

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(83.0 g) was introduced into the resin kettle through a powder funnel over a 5 minute period

|

|

Duration

|

5 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The increased viscosity of the polymerization aided in the suspension of the silica

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The silica was dispersed uniformly throughout the reaction mixture

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1CO1)OCCOCC1CO1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 335 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05849816

Procedure details

Cyclohexane (850 ml), Tween 81® (3.30 g) and Span 60® 1.10 g) were placed in a 2L resin kettle equipped with a mechanical stirrer, Teflon® stir paddle, thermometer, condenser, and a nitrogen inlet. This surfactant system has an HLB of 8.7. In a 500 ml Erlenmeyer flask, sodium hydroxide (41.5 g) was dissolved in water (140 ml). The aqeous hydroxide solution was cooled to 5° C. and acrylic acid 95.0 ml) was added. The sodium acrylate solution was introduced into the resin kettle and the reaction vessel was purged with nitrogen. Potassium persulfate (145 mg) was added to initiate the polymerization. One hour after the polymerization was initiated, U.S. Silica F-75 (83.0 g) was introduced into the resin kettle through a powder funnel over a 5 minute period. The increased viscosity of the polymerization aided in the suspension of the silica. The silica was dispersed uniformly throughout the reaction mixture. After 2 hours, the polymerization formed discrete particles and ethylene glycol diglycidyl ether (335 mg) was added. The reaction was refluxed for 1 hour and the resultant product was dried in a rotary dryer for 1 hour at 100° C. Ninety percent of the product consisted of discrete particles ranging in size from 150-600 microns.

[Compound]

Name

Tween 81

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

2L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

CCCCCCCCCCCCCCCCCC(OC[C@@H:22]([OH:30])[C@H:23]1[O:27][CH2:26][C@H:25](O)[C@H:24]1[OH:29])=O.[OH-].[C:32]([OH:36])(=O)[CH:33]=[CH2:34].C([O-])(=O)C=C.[Na+]>[OH-].[Na+].O.C1CCCCC1>[CH2:34]([O:30][CH2:22][CH2:23][O:27][CH2:26][CH:25]1[O:29][CH2:24]1)[CH:33]1[O:36][CH2:32]1 |f:3.4,5.6|

|

Inputs

Step One

[Compound]

|

Name

|

Tween 81

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

850 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O

|

Step Four

[Compound]

|

Name

|

2L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-]

|

Step Seven

|

Name

|

|

|

Quantity

|

95 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)[O-].[Na+]

|

Step Nine

|

Name

|

|

|

Quantity

|

41.5 g

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

140 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction vessel was purged with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Potassium persulfate (145 mg) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

One hour

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(83.0 g) was introduced into the resin kettle through a powder funnel over a 5 minute period

|

|

Duration

|

5 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The increased viscosity of the polymerization aided in the suspension of the silica

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The silica was dispersed uniformly throughout the reaction mixture

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1CO1)OCCOCC1CO1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 335 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |